molecular formula C9H8BrClO2 B2870940 Methyl 2-bromo-3-(chloromethyl)benzoate CAS No. 2253629-67-1

Methyl 2-bromo-3-(chloromethyl)benzoate

Cat. No.: B2870940
CAS No.: 2253629-67-1
M. Wt: 263.52
InChI Key: OZXMFXFCRVXKEK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(chloromethyl)benzoate is a chemical compound with the CAS Number: 2253629-67-1 . It has a molecular weight of 263.52 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 263.52 .

Scientific Research Applications

Chloromethane as a Methyl Donor

Chloromethane, a compound related to the chemical family of Methyl 2-bromo-3-(chloromethyl)benzoate, acts as a methyl donor for the biosynthesis of methyl esters and anisoles in Phellinus pomaceus. This application demonstrates the role of halogenated compounds in primary fungal metabolism, offering insights into the biosynthesis of nonhalogenated natural products (Harper et al., 1989).

Novel Heterocyclic Systems Synthesis

The compound facilitates the synthesis of novel heterocyclic systems, such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, via tandem cyclization processes. This underscores its utility in creating complex organic molecules with potential applications in medicinal chemistry and materials science (Yahodkina-Yakovenko et al., 2018).

Crystal Structure Comparison

Research on bromo–hydroxy–benzoic acid derivatives, closely related to this compound, has led to comparisons of crystal structures. These studies are crucial for understanding molecular interactions and designing materials with specific physical properties (Suchetan et al., 2016).

Beta-lactamase Inhibitory Properties

Another significant application is in the development of beta-lactamase inhibitors. Compounds related to this compound, like 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide, have shown potent inhibitory effects against various bacterial beta-lactamases, highlighting their potential in combating antibiotic resistance (Gottstein et al., 1981).

Environmental Analysis

In environmental chemistry, derivatisation techniques involving similar compounds are used for the gas chromatographic determination of acidic herbicides in aqueous samples. These methodologies are pivotal for monitoring pollutants and ensuring environmental safety (Rompa et al., 2003).

Safety and Hazards

Methyl 2-bromo-3-(chloromethyl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 2-bromo-3-(chloromethyl)benzoate is a chemical compound that is primarily used as a reagent in organic synthesis . The primary targets of this compound are other organic molecules, where it acts as a reagent to facilitate the formation of new chemical bonds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This is a type of reaction that involves the formation of carbon-carbon bonds, catalyzed by a transition metal . The compound’s bromine atom is replaced by another group in the reaction, leading to the formation of a new organic compound .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the reaction .

Result of Action

The result of the compound’s action is the formation of a new organic compound through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry due to its ability to form carbon-carbon bonds under mild conditions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of a suitable catalyst, and the other reagents used in the reaction . Proper control of these environmental factors is crucial for the successful application of this compound in organic synthesis .

Properties

IUPAC Name

methyl 2-bromo-3-(chloromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMFXFCRVXKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253629-67-1
Record name methyl 2-bromo-3-(chloromethyl)benzoate
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